molecular formula C10H10F2O B8729189 Cyclopropyl(3,5-difluorophenyl)methanol

Cyclopropyl(3,5-difluorophenyl)methanol

Cat. No.: B8729189
M. Wt: 184.18 g/mol
InChI Key: VJUICAZEGZJZPU-UHFFFAOYSA-N
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Description

Cyclopropyl(3,5-difluorophenyl)methanol is a chiral secondary alcohol characterized by a cyclopropyl group attached to a benzhydryl moiety substituted with fluorine atoms at the 3- and 5-positions of the aromatic ring. Its molecular formula is C${10}$H${10}$F$_2$O, with a hydroxyl group (-OH) as the functional center.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

cyclopropyl-(3,5-difluorophenyl)methanol

InChI

InChI=1S/C10H10F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10,13H,1-2H2

InChI Key

VJUICAZEGZJZPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Cyclopropyl(3,5-difluorophenyl)methanol, highlighting differences in functional groups, substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Functional Group Similarity Score Key Structural Differences
This compound Not explicitly provided* C${10}$H${10}$F$_2$O Secondary alcohol N/A Reference compound with -OH and 3,5-difluorophenyl
1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol 1343839-92-8 C${11}$H${12}$F$_2$O Secondary alcohol High Additional methyl group on the alcohol-bearing carbon
Cyclopropyl 3,5-difluorophenyl ketone 1443342-55-9 C${10}$H$8$F$_2$O Ketone 0.95 Ketone (-C=O) replaces hydroxyl (-OH)
Cyclopropyl 3-fluorophenyl ketone 772-31-6 C${9}$H$7$FO Ketone 0.98 Single fluorine at phenyl 3-position
Cycloheptyl(4-fluorophenyl)methanone 898790-34-6 C${14}$H${15}$FO Ketone 0.97 Cycloheptyl ring instead of cyclopropyl; 4-fluoro substitution

Notes:

  • Fluorine Substitution: The 3,5-difluoro pattern increases electron-withdrawing effects on the aromatic ring, modulating electronic density and reactivity compared to mono-fluoro analogs .
  • Ring Strain : The cyclopropyl group introduces steric strain and rigidity, which may improve metabolic stability relative to larger cycloheptyl-containing compounds .

Research Findings and Implications

A. Physicochemical Properties

  • Polarity: this compound’s hydroxyl group increases polarity (logP ~1.5–2.0 estimated) compared to ketone analogs (logP ~2.5–3.0), favoring interactions with polar biological targets .
  • Thermal Stability : The strained cyclopropane ring may lower thermal stability compared to cycloheptyl analogs, as smaller rings are prone to ring-opening reactions under stress .

Preparation Methods

Cyclopropane Ring Formation via Alkene Cyclopropanation

A key intermediate, 3,5-difluorophenyl cyclopropyl ketone , is synthesized by reacting 3,5-difluorobenzaldehyde with a cyclopropane-forming reagent. For example:

  • Step 1 : Aldol condensation of 3,5-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine yields α,β-unsaturated esters.

  • Step 2 : Cyclopropanation using trimethylsulfoxonium iodide (a Corey-Chaykovsky reagent) generates the cyclopropane ring.

Reaction Conditions :

  • Solvent: Toluene or DMSO

  • Temperature: 60–90°C

  • Yield: 70–85%

Ketone Reduction to Alcohol

The ketone intermediate is reduced to the alcohol using:

  • NaBH₄ in methanol at 0–25°C (yield: 80–90%).

  • LiAlH₄ in tetrahydrofuran (THF) for sterically hindered substrates (yield: 75–85%).

Example :

3,5-Difluorophenyl cyclopropyl ketoneNaBH4,MeOHCyclopropyl(3,5-difluorophenyl)methanol[6][12]\text{3,5-Difluorophenyl cyclopropyl ketone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound} \quad

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables modular assembly of the aryl-cyclopropane bond:

Boronic Ester Preparation

  • Cyclopropylboronic ester is prepared via hydroboration of cyclopropene derivatives.

Coupling with 3,5-Difluorophenyl Halides

  • Catalyst : Pd(PPh₃)₄ or XPhos-Pd-G3.

  • Base : K₂CO₃ or CsF

  • Solvent : Dioxane/water (4:1)

  • Yield : 65–78%.

Limitation : Requires stringent anhydrous conditions to prevent boronic ester hydrolysis.

Direct Cyclopropanation of Allylic Alcohols

This one-pot method avoids isolated ketone intermediates:

Simmons-Smith Reaction

  • Reagents : CH₂I₂/Zn-Cu couple

  • Substrate : 3,5-Difluorophenyl allylic alcohol

  • Conditions : Dichloromethane, 0°C to reflux

  • Yield : 60–70%.

Transition Metal-Catalyzed Cyclopropanation

  • Catalyst : Rh₂(OAc)₄

  • Diazo Reagent : Ethyl diazoacetate

  • Yield : 55–65%.

Reductive Amination Followed by Hydrolysis

A less common but viable route involves:

Synthesis of Cyclopropylamine Intermediate

  • Step 1 : Reductive amination of 3,5-difluorophenylacetaldehyde with cyclopropylamine.

  • Step 2 : Hydrolysis of the amine to alcohol via acidic or oxidative conditions.

Challenges : Over-reduction or epimerization risks necessitate careful stoichiometric control.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical Yield (%)
Grignard + ReductionHigh yield, scalableMulti-step, requires ketone isolation80–90
Suzuki CouplingModular, mild conditionsCostly catalysts, boronate synthesis65–78
Simmons-SmithOne-pot cyclopropanationLow functional group tolerance60–70
Reductive AminationAvoids ketone intermediatesRisk of side reactions50–65

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improve cyclopropanation rates but may hinder reductions.

  • Ether solvents (THF, dioxane) favor Grignard and Suzuki reactions.

Fluorine-Specific Considerations

  • Electron-withdrawing fluorines deactivate aryl halides in cross-coupling, necessitating higher catalyst loadings.

  • Steric hindrance from 3,5-difluoro substitution slows nucleophilic additions, requiring elevated temperatures.

Catalytic Enhancements

  • Chiral ligands (e.g., BINAP) enable enantioselective cyclopropanation for chiral variants.

  • Microwave irradiation reduces reaction times by 30–50% in Suzuki couplings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopropyl(3,5-difluorophenyl)methanol?

  • Methodological Answer : The compound can be synthesized via Grignard addition to cyclopropane-containing ketones. For example, reacting cyclopropylmagnesium bromide with 3,5-difluorobenzaldehyde under inert conditions (e.g., THF, 0°C to room temperature), followed by acid quenching and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) . This method mirrors protocols for structurally related alcohols, where organometallic reagents enable selective formation of tertiary alcohols.

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropyl ring integration and difluorophenyl substituents.
  • HPLC/MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., ESI+ mode) .
  • Chiral Analysis : If enantiomers are present, chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol eluents can resolve stereoisomers .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (argon/nitrogen) to prevent photodegradation, as cyclopropanes and fluorinated aromatics are prone to ring-opening or oxidation .
  • Moisture Control : Use anhydrous solvents and molecular sieves during synthesis, as tertiary alcohols may undergo dehydration under acidic/humid conditions .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s electronic and steric properties in catalysis or medicinal chemistry?

  • Methodological Answer :

  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) reveal cyclopropane’s angle strain, which enhances electrophilicity at the alcohol-bearing carbon. This strain can be exploited in nucleophilic substitution reactions .
  • Pharmacological Relevance : The cyclopropyl group may improve metabolic stability in drug candidates, as seen in γ-secretase inhibitors where similar motifs reduce oxidative degradation .

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Analysis : Use in-situ FTIR or reaction calorimetry to monitor Grignard addition exotherms, ensuring controlled reagent addition to avoid side reactions (e.g., over-addition leading to dimerization) .
  • Purification Optimization : Gradient elution in preparative HPLC or fractional crystallization (e.g., using ethanol/water mixtures) improves yield consistency .

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Corey lactams to induce asymmetry during cyclopropane formation .
  • Catalytic Asymmetric Addition : Use Cu/Box ligand systems to catalyze enantioselective additions to fluorinated ketones, achieving >90% ee .

Application-Oriented Questions

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Methodological Answer :

  • γ-Secretase Inhibition : The 3,5-difluorophenyl group mimics natural substrates, enabling competitive inhibition studies. Assays using HEK293 cells and Western blotting for amyloid-β fragments validate inhibitory potency .
  • Fluorescence Probes : Derivatize the alcohol with fluorophores (e.g., dansyl chloride) to track binding interactions via fluorescence polarization .

Q. How is this compound utilized in photophysical studies or materials science?

  • Methodological Answer :

  • OLED Applications : Incorporate into organic electroluminescent layers via vapor deposition. The fluorinated aryl group enhances electron mobility, while the cyclopropane stabilizes thin-film morphology .
  • Photocycloaddition : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming strained polycyclic structures for optoelectronic testing .

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